N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thien-2-ylethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of methoxyphenyl derivatives with thiophene-containing compounds.
Cyclization Reactions: To form the imidazolidinone ring structure.
Acylation Reactions: To introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in the reduction of specific functional groups.
Substitution: Where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE: Another compound with a methoxyphenyl group, but with different functional groups and properties.
N-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDINE: Shares the imidazolidinone core but lacks the thiophene group.
Uniqueness
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of methoxyphenyl and thiophene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H25N3O5S/c1-32-19-9-5-17(6-10-19)26-23(29)16-22-24(30)28(18-7-11-20(33-2)12-8-18)25(31)27(22)14-13-21-4-3-15-34-21/h3-12,15,22H,13-14,16H2,1-2H3,(H,26,29) |
InChI Key |
JKUBZRSZNJTAAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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